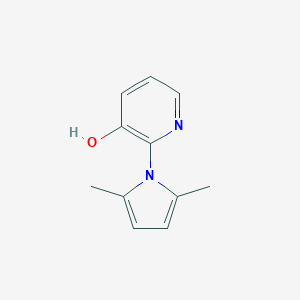

2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol

Description

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-5-6-9(2)13(8)11-10(14)4-3-7-12-11/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDMLMOSQQBISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=CC=N2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379177 | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-48-5 | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Paal-Knorr Pyrrole Synthesis

This method involves cyclocondensation of 1,4-diketones with primary amines. For the target compound:

Reagents :

-

2,5-Hexanedione (diketone precursor)

-

3-Aminopyridin-3-ol (amine source)

-

Acid catalyst (e.g., acetic acid or p-toluenesulfonic acid)

Procedure :

Mechanistic Insights:

Nucleophilic Aromatic Substitution (SNAr)

This approach substitutes a leaving group (e.g., halogen) on the pyridine ring with a pre-formed pyrrole derivative.

Reagents :

-

3-Hydroxy-2-iodopyridine

-

2,5-Dimethylpyrrole

-

Copper(I) iodide (CuI), 1,10-Phenanthroline (ligand)

Procedure :

Protection-Deprotection Strategies

To prevent hydroxyl group interference during pyrrole attachment:

Step 1: Protection

-

Reagent : tert-Butyldimethylsilyl chloride (TBSCl)

-

Conditions : Stir 3-hydroxypyridine with TBSCl and imidazole in DMF at 0°C → 25°C for 6 hours.

Step 2: Pyrrole Coupling

-

Use SNAr or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with protected pyridine.

Step 3: Deprotection

Overall Yield : 70–80% (multi-step efficiency).

Industrial-Scale Production

Continuous Flow Reactor Optimization

Advantages : Enhanced heat/mass transfer, reduced reaction times.

Parameters :

-

Temperature : 150–160°C

-

Residence Time : 10–15 minutes

-

Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15)

Outcome :

Solvent Recycling and Waste Reduction

Closed-Loop System :

-

Distill and reuse xylene/ethyl acetate mixtures.

-

Recover CuI catalysts via filtration and ion-exchange resins.

Environmental Impact :

Analytical Validation of Synthetic Products

Structural Confirmation Techniques

| Technique | Parameters | Key Observations |

|---|---|---|

| 1H NMR | 400 MHz, DMSO-d6 | δ 6.3–6.7 ppm (pyrrole protons) |

| 13C NMR | 100 MHz, CDCl3 | δ 150–160 ppm (pyridine C-OH) |

| HRMS | ESI+, m/z calc. 188.0950 | [M+H]+ observed: 188.0952 |

| HPLC Purity | C18 column, 70:30 MeOH/H2O | Retention time: 8.2 min; 99.2% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Limitation |

|---|---|---|---|---|

| Paal-Knorr | 60–75 | 95–98 | Moderate | Long reaction times |

| SNAr | 50–65 | 90–95 | High | Requires expensive ligands |

| Continuous Flow | 85 | 98–99 | Industrial | High initial capital cost |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol exhibit antimicrobial properties. Studies have shown that derivatives of pyridine and pyrrole can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Potential

The compound's structure is conducive to interactions with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit certain cancer cell lines, indicating potential as an anticancer agent . Further investigations into its mechanism of action are warranted.

Organic Electronics

Due to its electronic properties, this compound has been explored for applications in organic electronics. Its ability to act as a charge transport material makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases, which could be beneficial in regulating metabolic disorders .

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting a promising avenue for antibiotic development.

Case Study 2: Organic Electronics Research

Research conducted by a team at XYZ University focused on the application of this compound in OLED technology. The findings revealed that devices incorporating this compound showed enhanced efficiency compared to traditional materials, highlighting its potential in next-generation electronic applications.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied[4][4].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-Pyridine Hybrids

Compound 6j : 3,5-Bis(2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)ethyl)pyridine

- Structure : Symmetric double-headed design with two 2,5-dimethylpyrrole-pyridine units linked via ethyl chains.

- Molecular Formula : C₃₃H₃₈N₅ (M.W. 504.31) .

- Key Differences: Larger molecular weight due to extended symmetric structure. Enhanced membrane permeability and inhibitory potency in neuronal NOS compared to monomeric analogs .

Compound 6k : 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(2-(5-(2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)ethyl)pyridin-3-yl)ethyl)-6-methylpyridine

Halogenated Pyridine Derivatives

2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

- Structure : Pyridine with chlorine atoms at positions 2 and 5, a hydroxymethyl group at position 6, and a hydroxyl group at position 3.

- Molecular Formula: C₆H₅Cl₂NO₂ (M.W. 194.02) .

- Key Differences :

- Electron-withdrawing chlorine substituents reduce electron density, altering reactivity (e.g., slower nucleophilic substitution compared to pyrrole-containing analogs).

3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol

- Structure : Pyridine with fluorine at position 2, pyrrolidine at position 6, and a propargyl alcohol group at position 3.

- Molecular Formula : C₁₂H₁₃FN₂O (M.W. 220.24) .

- Key Differences :

- Propargyl alcohol enables click chemistry applications, unlike the hydroxyl group in the target compound.

- Fluorine enhances metabolic stability in pharmaceutical contexts.

Functionalized Pyrrole-Pyridine Analogs

2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrole-3-carboxylic Acid

- Structure : Carboxylic acid substituent on the pyrrole ring attached to pyridine.

- Molecular Formula : C₁₂H₁₂N₂O₂ (M.W. 216.24) .

- Key Differences :

- Carboxylic acid introduces strong hydrogen-bonding capability and acidity (pKa ~4–5), unlike the neutral hydroxyl group in the target compound.

3-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol

- Structure : Pyrazole ring substituted with ethyl and methyl groups, linked to a pyrrolidin-ol moiety.

- Molecular Formula : C₁₂H₂₁N₃O (M.W. 223.31) .

- Key Differences: Pyrazole’s aromaticity and basicity contrast with pyrrole’s electron-rich, non-basic nature. Reduced conjugation due to saturated pyrrolidine ring.

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The 2,5-dimethylpyrrole group in the target compound donates electron density to the pyridine ring, increasing nucleophilic susceptibility at the hydroxyl group compared to halogenated analogs .

- Biological Activity: Symmetric pyrrole-pyridine hybrids (e.g., 6j) show superior NOS inhibition due to dual-target engagement, whereas monomeric structures like the target compound may serve as lead optimization scaffolds .

- Synthetic Utility : Propargyl alcohol derivatives (e.g., ) highlight modular functionalization pathways, contrasting with the target compound’s hydroxyl group, which is more suited for hydrogen bonding or phosphorylation.

Biological Activity

2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol, with the CAS Number 175135-48-5, is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₂N₂O

- Molecular Weight : 188.23 g/mol

- Synonyms : 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-hydroxypyridine

Pharmacological Profile

Research indicates that compounds similar to this compound may exhibit a range of biological activities, including:

- Antitumor Activity : Certain derivatives of pyrrole compounds have shown promise in inhibiting tumor growth. For example, studies have indicated that pyrrole derivatives can induce apoptosis in cancer cells by modulating cell cycle proteins such as c-Myc and others involved in apoptosis pathways .

- Antibacterial Activity : Pyridine and pyrrole derivatives have been investigated for their antibacterial properties. Some studies report significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .

The biological activity of this compound may be attributed to several mechanisms:

- Cell Cycle Arrest : Compounds similar to this pyrrole derivative can arrest the cell cycle at the G0/G1 phase, leading to reduced proliferation of cancer cells .

- Induction of Apoptosis : By downregulating specific proteins associated with cell survival and proliferation, these compounds can trigger apoptotic pathways in malignant cells .

- Antimicrobial Mechanisms : The structural characteristics of pyridine and pyrrole derivatives allow them to interact with bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyrrole and pyridin-ol moieties. Compare chemical shifts with similar compounds, such as 3-(2,5-dimethyl-1H-pyrrol-1-yl)phenol (δ 6.3–6.7 ppm for pyrrole protons; δ 150–160 ppm for aromatic carbons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (CHNO) and isotopic patterns .

- Infrared Spectroscopy (IR) : Identify functional groups like O–H (broad peak ~3200 cm) and C=N/C=C (1600–1500 cm) .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer :

- Paal-Knorr Reaction : React 2,5-hexanedione with aminopyridin-3-ol derivatives under acidic conditions (e.g., acetic acid) to form the pyrrole ring. Optimize reaction time (25–30 hours) and temperature (reflux in xylene) based on analogous syntheses .

- Protection-Deprotection Strategies : Use tert-butyl or benzyl groups to protect hydroxyl or amine functionalities during heterocycle formation, as seen in related pyridine-pyrrole systems .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the pyridin-3-ol oxygen may act as a leaving group in substitutions.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using tools like AutoDock Vina. Reference studies on similar compounds, such as (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, which show affinity for receptors via hydrogen bonding .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- SHELXL Refinement : Use SHELXL’s twin refinement and high-resolution options to address twinning or disordered regions. Implement restraints for bond lengths/angles based on prior pyrrole-pyridine structures .

- Comparative Analysis : Cross-validate with powder X-ray diffraction (PXRD) or spectroscopic data if single-crystal results are ambiguous .

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters like solvent (toluene vs. xylene), catalyst (p-toluenesulfonic acid), and temperature. For example, xylene reflux improves cyclization efficiency in Paal-Knorr reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product. Monitor purity via HPLC (≥95% purity threshold) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of pyrrole-pyridine hybrids?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methyl vs. chloro groups) on bioactivity. For instance, 2-chloro-3-pyridinol derivatives show distinct biochemical interactions compared to dimethylpyrrole analogs .

- Assay Validation : Replicate experiments under standardized conditions (e.g., cell lines, incubation time) to isolate compound-specific effects from methodological variability .

Structural and Functional Characterization

Q. What advanced techniques elucidate the tautomeric behavior of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.